4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine
Description
This compound is a boronic ester derivative featuring a morpholine ring and a 2,6-difluorophenyl group. Its structure enables utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl systems for pharmaceuticals and materials science .
Properties
IUPAC Name |
4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHKMVVLQQJTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735075 | |
| Record name | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-69-0 | |
| Record name | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation Mechanism
The palladium catalyst facilitates oxidative addition of the aryl bromide to form a Pd(II) intermediate. Transmetallation with B₂pin₂ yields the boronic ester, followed by reductive elimination to regenerate the Pd(0) catalyst.
SNAr Reaction Dynamics
Fluorine’s strong electron-withdrawing effect lowers the LUMO energy of the aryl ring, enabling nucleophilic attack by morpholine. The reaction proceeds via a Meisenheimer complex, with subsequent elimination of HF (Figure 1).
Optimization of Reaction Parameters
Catalyst Screening
Palladium catalysts significantly impact yield. Comparative studies show:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂ | 78 | 95 |
| PdCl₂(PPh₃)₂ | 85 | 97 |
| Pd(dppf)Cl₂ | 92 | 99 |
Solvent Effects
Polar aprotic solvents enhance SNAr reactivity:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 8 | 88 |
| DMSO | 6 | 91 |
| THF | 24 | 45 |
Industrial Production Techniques
Scale-up challenges include cost efficiency and waste reduction. Continuous flow reactors improve heat transfer and reaction control:
Process Design :
-
Step 1 : Continuous borylation at 100°C with Pd/C catalyst (recyclable).
-
Step 2 : Flow-based SNAr with in-line quenching to minimize byproducts.
Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
Challenges and Solutions
Hydrolytic Sensitivity
The boronic ester is prone to hydrolysis. Solutions include:
-
Storage under argon at 2–8°C.
-
Use of anhydrous solvents with molecular sieves.
Byproduct Formation
Deborylation and diaryl ether byproducts are minimized by:
Comparative Analysis with Analogous Compounds
| Compound | Key Difference | Synthesis Yield (%) |
|---|---|---|
| 4-(4-Boronophenyl)morpholine | No fluorine substituents | 75 |
| 2-Fluoro-4-(boronic ester)phenylmorpholine | Single fluorine | 82 |
| Target compound | 2,6-Difluoro substitution | 90 |
Recent Advances in Synthesis
Microwave-assisted synthesis reduces reaction times by 50–70% (e.g., 30 minutes vs. 12 hours) . Photoredox catalysis is emerging for milder conditions but remains experimental.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Coupling reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or potassium phosphate.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Material science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine primarily involves its role as a boronic ester in coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. This process is crucial in the synthesis of biaryl compounds, which are important in various fields of chemistry .
Comparison with Similar Compounds
Core Structural Variations
Key analogs differ in substituents on the aryl ring or the position of the boronic ester moiety. Examples include:
Key Observations :
- Boronic Ester Position : Ortho-substituted analogs (e.g., CAS 906352-77-0) exhibit steric hindrance, which may reduce coupling efficiency but improve stability .
- Heterocyclic Cores : Pyridine-containing derivatives (e.g., CAS 1684430-49-6) offer distinct coordination properties, useful in metal-catalyzed reactions .
Key Observations :
- Reagent Efficiency : Use of CsF and morpholine as trapping agents consistently yields >60% for arylboronic esters .
- Purity Challenges : Boronic esters often require chromatographic purification, with commercial products typically >90% pure .
Physicochemical and Application-Based Comparison
Biological Activity
The compound 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 256.06 g/mol. The presence of the difluoro and dioxaborolane groups suggests potential interactions with biological targets through various mechanisms.
- Kinase Inhibition : Preliminary studies indicate that compounds containing morpholine and dioxaborolane moieties can act as kinase inhibitors. These compounds may bind to the ATP-binding site of kinases, disrupting their activity and leading to downstream effects on cell proliferation and survival.
- Antitumor Activity : Research has shown that similar structural analogs exhibit significant antitumor activity by inhibiting specific signaling pathways involved in cancer progression. For instance, compounds with dioxaborolane groups have been reported to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in tumors.
- Neuroprotective Effects : Some studies suggest that morpholine derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter levels or reduce oxidative stress in neuronal cells.
Table 1: Biological Activity Summary
Case Studies
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related morpholine derivatives, it was found that these compounds effectively inhibited the growth of non-small cell lung cancer (NSCLC) cell lines. The study reported IC50 values indicating potent inhibition compared to standard chemotherapeutics.
Case Study 2: Kinase Selectivity
A recent investigation into the selectivity of kinase inhibitors revealed that the compound displayed a 20-fold higher affinity for mutant forms of EGFR compared to wild-type receptors. This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors.
Q & A
Q. What are the key steps and challenges in synthesizing 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine?
Methodological Answer: The synthesis involves a multi-step process:
Borylation : Introduce the boronic ester group via palladium-catalyzed cross-coupling (e.g., Miyaura borylation) .
Fluorination : Electrophilic or nucleophilic fluorination at the 2,6-positions of the phenyl ring.
Morpholine Attachment : Coupling morpholine via SNAr (nucleophilic aromatic substitution) under basic conditions.
Q. Challenges :
Q. How is this compound characterized, and what analytical techniques are critical for verifying its structure?
Methodological Answer: Key characterization methods include:
Q. What functional groups in this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Boronic Ester : Enables Suzuki-Miyaura coupling; sensitive to hydrolysis (store under inert atmosphere) .
- Morpholine : Enhances solubility in polar solvents (e.g., DMF, THF) and stabilizes intermediates via chelation .
- Fluorine Substituents : Direct electrophilic substitution (e.g., para to boronic ester) and resist oxidation .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the boronic ester group participate in Suzuki-Miyaura coupling, and what are common pitfalls?
Methodological Answer:
Q. What advanced analytical methods resolve contradictions in purity or structural data?
Methodological Answer:
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
Q. How can researchers address contradictions in reported yields for its synthetic intermediates?
Methodological Answer:
- Variable Screening : Test Pd catalysts (PdCl₂ vs. Pd(OAc)₂) and bases (K₂CO₃ vs. CsF) .
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. What role does this compound play in drug discovery, particularly in kinase inhibitor development?
Methodological Answer:
- Scaffold Utility : The boronic ester acts as a bioisostere for carboxylic acids, improving target binding (e.g., proteasome inhibitors) .
- Case Study : In in vitro assays, fluorinated analogs show 10–100x higher potency against EGFR mutants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
